Azobenzene, 4-bis(2-bromopropyl)amino-2'-carboxy-2-methoxy-
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Overview
Description
Azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- is a derivative of azobenzene, a well-known photoswitchable compound. Azobenzenes are characterized by their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light. This unique property makes them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- typically involves multiple steps One common approach is the oxidative coupling of aniline derivatives to form the azo bondThe reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of azobenzene derivatives often involves large-scale batch processes. The key steps include the diazotization of aniline derivatives, followed by coupling with appropriate nucleophiles to introduce the desired functional groups. The reactions are optimized for high yield and purity, and the products are purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo bond can yield hydrazo compounds.
Substitution: The bromopropyl groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out in solvents like ethanol or dichloromethane, and the conditions are optimized to achieve high selectivity and yield .
Major Products
The major products formed from these reactions include nitroso derivatives, hydrazo compounds, and various substituted azobenzene derivatives. These products retain the photoswitchable properties of the parent compound, making them useful in various applications .
Scientific Research Applications
Azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a photoswitchable ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of light-responsive biomolecules and as a tool for studying protein-ligand interactions.
Medicine: Investigated for its potential in photodynamic therapy and as a photoswitchable drug delivery system.
Industry: Utilized in the production of light-responsive materials, such as photochromic dyes and polymers.
Mechanism of Action
The mechanism of action of azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- involves photoisomerization between trans and cis forms. Upon exposure to light, the compound absorbs photons, leading to a change in the configuration of the azo bond. This photoisomerization alters the electronic and steric properties of the molecule, enabling it to interact with specific molecular targets. The pathways involved include changes in molecular conformation and interactions with proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound, known for its photoswitchable properties.
Aminoazobenzene: Contains amino groups, making it more reactive in certain chemical reactions.
Methoxyazobenzene: Features methoxy groups, which influence its electronic properties and reactivity.
Uniqueness
Azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- is unique due to the presence of multiple functional groups that enhance its reactivity and versatility. The bromopropyl groups allow for further functionalization, while the carboxy and methoxy groups influence its electronic properties and solubility. These features make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
40136-96-7 |
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Molecular Formula |
C20H23Br2N3O3 |
Molecular Weight |
513.2 g/mol |
IUPAC Name |
2-[[4-[bis(2-bromopropyl)amino]-2-methoxyphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H23Br2N3O3/c1-13(21)11-25(12-14(2)22)15-8-9-18(19(10-15)28-3)24-23-17-7-5-4-6-16(17)20(26)27/h4-10,13-14H,11-12H2,1-3H3,(H,26,27) |
InChI Key |
WUBLXGHQQPESHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)Br)C1=CC(=C(C=C1)N=NC2=CC=CC=C2C(=O)O)OC)Br |
Origin of Product |
United States |
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